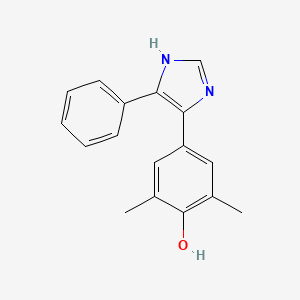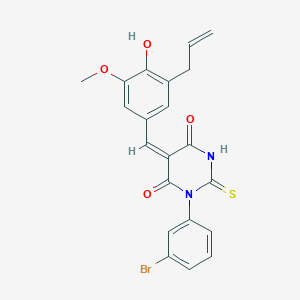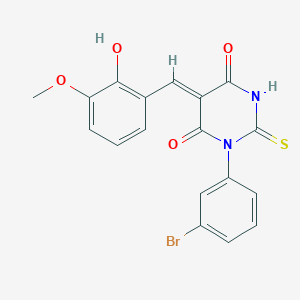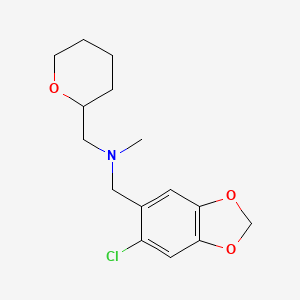
2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol
Descripción general
Descripción
2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol, also known as DPI, is a chemical compound that has been widely used in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that plays a crucial role in the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Mecanismo De Acción
2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol inhibits the activity of NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) domain of the enzyme. This prevents the transfer of electrons from NADPH to molecular oxygen, which is necessary for the production of ROS. As a result, the production of ROS is reduced, leading to a decrease in oxidative stress and inflammation.
Biochemical and Physiological Effects
2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including endothelial cells, smooth muscle cells, and neurons. It has also been shown to improve vascular function and reduce blood pressure in animal models of hypertension. In addition, 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol has been shown to protect against neuronal cell death in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol in lab experiments is its high potency and selectivity for NADPH oxidase inhibition. This allows researchers to study the specific role of NADPH oxidase in various diseases without affecting other cellular processes. However, one limitation of using 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol is its potential toxicity at high concentrations. Therefore, researchers must carefully titrate the concentration of 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol used in their experiments to avoid any potential toxicity.
Direcciones Futuras
There are several future directions for research on 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol. One direction is to investigate the role of NADPH oxidase in the development of cancer and to explore the potential of 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol as an anti-cancer agent. Another direction is to investigate the role of NADPH oxidase in the development of metabolic disorders such as diabetes and to explore the potential of 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol as a therapeutic agent for these diseases. Finally, further research is needed to optimize the synthesis of 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol and to develop more potent and selective inhibitors of NADPH oxidase.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol has been widely used in scientific research to study the role of NADPH oxidase in various diseases. For example, 2,6-dimethyl-4-(4-phenyl-1H-imidazol-5-yl)phenol has been used to investigate the role of NADPH oxidase in the development of cardiovascular diseases such as hypertension, atherosclerosis, and heart failure. It has also been used to study the role of NADPH oxidase in the development of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2,6-dimethyl-4-(5-phenyl-1H-imidazol-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-14(9-12(2)17(11)20)16-15(18-10-19-16)13-6-4-3-5-7-13/h3-10,20H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTZAPCTXONPNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C2=C(NC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-5-(3-methyl-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B3905041.png)
![2-{1-[1-(phenylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B3905049.png)

![methyl 5-{3-[(3-methylphenyl)amino]-3-oxopropanoyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B3905073.png)

![2-benzylidene-8-bromo-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3905091.png)

![3,5-diamino-6-{1-cyano-2-[4-(dimethylamino)phenyl]vinyl}-2,4-pyridinedicarbonitrile](/img/structure/B3905097.png)
![ethyl 4-{[N-(3,5-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3905105.png)
![(4-{[3-(1,3-benzodioxol-5-yl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B3905108.png)
![N'-[(4-bromo-5-methyl-2-furyl)methylene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B3905110.png)

![N-[(2R*,4R*,6S*)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-(2-phenylethyl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B3905128.png)